acetyl}hydrazinylidene)butanoyl]amino}benzamide](/img/structure/B15016919.png)
4-{[(3E)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3E)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDO]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is known for its unique structure, which includes a benzamide core linked to a butanamido group through a series of functional groups. It is available for scientific research and is listed under registry numbers such as ZINC000014921883 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3E)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDO]BENZAMIDE involves multiple steps, including the formation of intermediate compounds and their subsequent reactionsSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-[(3E)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted benzamide derivatives .
Scientific Research Applications
4-[(3E)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDO]BENZAMIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 4-[(3E)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(3E)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDO]BENZAMIDE include other benzamide derivatives and compounds with similar functional groups. Examples include:
- N-(2-METHOXYETHYL)-4-AMINOBENZAMIDE
- 4-(2-METHOXYETHYLAMINO)BENZAMIDE
- 4-(3-BUTANAMIDO)BENZAMIDE .
Uniqueness
What sets 4-[(3E)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDO]BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H21N5O5 |
|---|---|
Molecular Weight |
363.37 g/mol |
IUPAC Name |
N'-[(E)-[4-(4-carbamoylanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide |
InChI |
InChI=1S/C16H21N5O5/c1-10(20-21-16(25)15(24)18-7-8-26-2)9-13(22)19-12-5-3-11(4-6-12)14(17)23/h3-6H,7-9H2,1-2H3,(H2,17,23)(H,18,24)(H,19,22)(H,21,25)/b20-10+ |
InChI Key |
XDVJHNDOBPKAOT-KEBDBYFISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NCCOC)/CC(=O)NC1=CC=C(C=C1)C(=O)N |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCCOC)CC(=O)NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B15016840.png)
![N-(4-nitrophenyl)-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15016844.png)
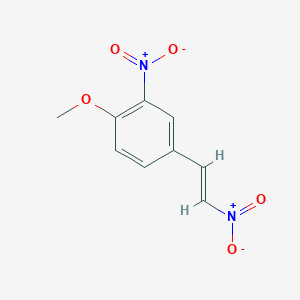
![N-({N'-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15016854.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl benzoate](/img/structure/B15016855.png)
![2-(4-Butylphenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15016863.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15016869.png)
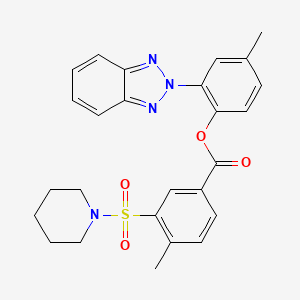
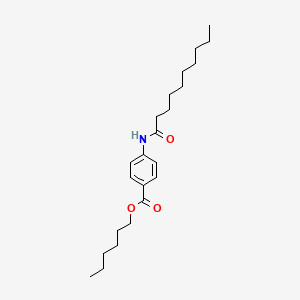
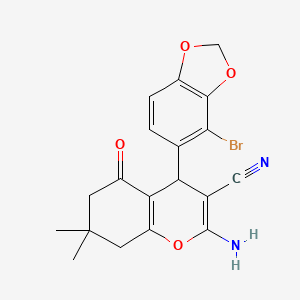
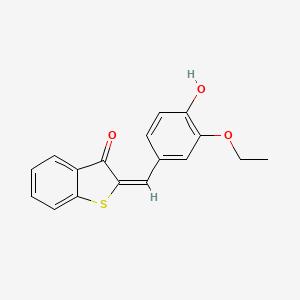
![3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide](/img/structure/B15016907.png)
![N-({N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15016913.png)
![2-bromo-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15016929.png)
